molecular formula C8H9NO2 B063786 3-Acetyl-2-hydroxymethylpyridine CAS No. 177785-03-4

3-Acetyl-2-hydroxymethylpyridine

Cat. No. B063786
CAS RN: 177785-03-4
M. Wt: 151.16 g/mol
InChI Key: BJRQJZIUJRWGLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-2-hydroxymethylpyridine (AHMP) is a pyridine derivative that has gained significant attention in scientific research due to its potential applications in various fields. AHMP has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 3-Acetyl-2-hydroxymethylpyridine is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and metabolism. 3-Acetyl-2-hydroxymethylpyridine has been reported to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and acetylcholinesterase, an enzyme involved in neurotransmission. 3-Acetyl-2-hydroxymethylpyridine has also been reported to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects:
3-Acetyl-2-hydroxymethylpyridine has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of enzyme activity. 3-Acetyl-2-hydroxymethylpyridine has also been reported to exhibit antioxidant and anti-inflammatory activities, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

3-Acetyl-2-hydroxymethylpyridine has several advantages for lab experiments, including its easy synthesis, high purity, and low cost. However, 3-Acetyl-2-hydroxymethylpyridine has some limitations, such as its low solubility in water, which may limit its use in aqueous systems. 3-Acetyl-2-hydroxymethylpyridine is also sensitive to light and air, which may affect its stability and reproducibility.

Future Directions

There are several future directions for the research on 3-Acetyl-2-hydroxymethylpyridine, including the development of novel synthesis methods, the investigation of its potential therapeutic applications, and the exploration of its interactions with biological systems. The use of 3-Acetyl-2-hydroxymethylpyridine as a building block for the synthesis of other bioactive molecules may also be explored. Moreover, the development of 3-Acetyl-2-hydroxymethylpyridine-based MOFs with improved gas storage and separation properties may have significant implications in the field of material science.

Scientific Research Applications

3-Acetyl-2-hydroxymethylpyridine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-Acetyl-2-hydroxymethylpyridine has been reported to exhibit antitumor, antifungal, and antibacterial activities. 3-Acetyl-2-hydroxymethylpyridine has also been used as a building block for the synthesis of other bioactive molecules. In material science, 3-Acetyl-2-hydroxymethylpyridine has been used as a ligand for the preparation of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In analytical chemistry, 3-Acetyl-2-hydroxymethylpyridine has been used as a derivatization reagent for the determination of aldehydes and ketones in complex samples.

properties

CAS RN

177785-03-4

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-[2-(hydroxymethyl)pyridin-3-yl]ethanone

InChI

InChI=1S/C8H9NO2/c1-6(11)7-3-2-4-9-8(7)5-10/h2-4,10H,5H2,1H3

InChI Key

BJRQJZIUJRWGLC-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(N=CC=C1)CO

Canonical SMILES

CC(=O)C1=C(N=CC=C1)CO

synonyms

Ethanone, 1-[2-(hydroxymethyl)-3-pyridinyl]- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-acetoxymethyl-3-acetylpyridine (1.03 g) and 6N aqueous hydrochloric acid (30 ml) was heated for 3 hours at ca. 100° C. After cooling to room temperature, the mixture was concentrated in vacuo. The residue was taken up with saturated sodium carbonate aqueous solution and extracted with chloroform. The extract was dried over sodium sulfate, filtered and concentrated in vacuo to give 3-acetyl-2-hydroxymethylpyridine (0.81 g) as a brown oil.
Name
2-acetoxymethyl-3-acetylpyridine
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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